molecular formula C21H18ClN5O2 B2806958 2-[(2-Chlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872838-82-9

2-[(2-Chlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2806958
CAS No.: 872838-82-9
M. Wt: 407.86
InChI Key: NBLLCEQLGPTRHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a phenyl group attached to a purine-imidazole fused ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine-imidazole core, followed by the introduction of the chlorophenyl, methyl, and phenyl groups through various substitution reactions. Key reagents often include chlorinating agents, methylating agents, and phenylating agents under controlled conditions such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated compounds.

Scientific Research Applications

2-[(2-Chlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its specific arrangement within the purine-imidazole fused ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

872838-82-9

Molecular Formula

C21H18ClN5O2

Molecular Weight

407.86

IUPAC Name

2-[(2-chlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H18ClN5O2/c1-24-18-17(19(28)27(21(24)29)13-14-7-5-6-10-16(14)22)26-12-11-25(20(26)23-18)15-8-3-2-4-9-15/h2-10H,11-13H2,1H3

InChI Key

NBLLCEQLGPTRHN-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCN(C4=N2)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.